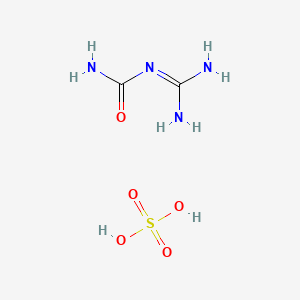
l-丙氨酰-l-亮氨酸
描述
L-Alanyl-L-leucine (AAL) is an amino acid dipeptide composed of the two amino acids L-alanine and L-leucine. It is a naturally occurring compound found in certain foods such as dairy products, meat, and fish. AAL has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. It has also been studied for its potential to enhance athletic performance.
科学研究应用
代谢工程以增强 l-亮氨酸的产量
l-亮氨酸是一种必需氨基酸,由于市场需求不断增长,在工业中有着广泛的应用。对谷氨酸棒状杆菌的研究集中在工程化代谢途径以提高 l-亮氨酸的产量。这涉及修改与丙酮酸和 l-亮氨酸合成相关的基因,从而增加了发酵过程中的 l-亮氨酸产量 (Wang 等,2020)。
对尿素、谷氨酸和谷氨酰胺合成的影响
l-亮氨酸影响分离的大鼠肝细胞中尿素、谷氨酸和谷氨酰胺的合成。观察到 l-亮氨酸可以抑制尿素合成,同时促进谷氨酸和谷氨酰胺的产生。认为这种作用是通过激活谷氨酸脱氢酶,从而深入了解 l-亮氨酸的代谢作用 (Mourão 等,1975)。
氮转移和肌肉细胞培养
研究表明,亮氨酸是肌肉中丙氨酸形成的重要氮供体。在 L6 肌肉细胞培养物中,不同浓度的 l-[15N]亮氨酸影响释放的 [15N]丙氨酸的速率和富集。这突出了亮氨酸在肌肉细胞内氮转移中的作用 (Schwarz & Struve,1989)。
热稳定氨基酸脱氢酶
l-亮氨酸脱氢酶以及丙氨酸和苯丙氨酸脱氢酶对于氨基酸的特定合成和分析至关重要。将这些热稳定酶的基因克隆到大肠杆菌中提高了酶的生产力和纯化度。这些酶越来越多地用于工业和分析生物催化 (Ohshima & Soda,1989)。
β-丙氨酰二肽诱导小鸡多动
对小鸡的研究表明,中枢施用 β-丙氨酰二肽,特别是 β-丙氨酰-L-亮氨酸,会引起多动。这种作用与下丘脑-垂体-肾上腺轴有关。它表明 β-丙氨酰支链氨基酸在刺激动物模型中的活动中具有新功能 (Tsuneyoshi 等,2007)。
改变氧化还原通量以生产 l-亮氨酸
在谷氨酸棒状杆菌中,改变氧化还原通量提高了 l-亮氨酸的产量。这是通过破坏特定基因和过表达 l-亮氨酸生物合成途径中的关键基因来实现的。工程菌株显示出增强的 l-亮氨酸产量和改变的副产物浓度 (Wang 等,2019)。
生化和生物技术应用
氨基酸脱氢酶如亮氨酸脱氢酶已应用于氨基酸的对映体特异性合成和分析。生物技术和基因工程的进步提高了这些酶的性能,以供未来工业使用 (Ohshima & Soda,1990)。
作用机制
Target of Action
l-Alanyl-l-leucine is a dipeptide composed of the amino acids alanine and leucine. It is an endogenous metabolite and its primary targets are the cells in the body where it plays a crucial role in various metabolic processes . It interacts with the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
l-Alanyl-l-leucine interacts with its targets, the OAT1, OAT3, and MCT1 transporters, to facilitate its uptake into cells . This interaction allows the compound to bypass the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
Once inside the cell, l-Alanyl-l-leucine can be broken down into its constituent amino acids, alanine and leucine . These amino acids play key roles in various biochemical pathways. For instance, leucine is part of the branched-chain amino acids (BCAAs) that are beneficial in regulating skeletal muscle metabolism . Alanine, on the other hand, is involved in the synthesis of proteins and essential molecules .
Pharmacokinetics
The pharmacokinetics of l-Alanyl-l-leucine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into cells via the OAT1, OAT3, and MCT1 transporters . Once inside the cell, it is metabolized into alanine and leucine
Result of Action
The action of l-Alanyl-l-leucine results in various molecular and cellular effects. For instance, the breakdown of this compound into alanine and leucine can contribute to the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM) and mitigating exercise-induced muscle damage . Furthermore, the compound’s interaction with the OAT1, OAT3, and MCT1 transporters allows it to bypass the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Action Environment
The action of l-Alanyl-l-leucine can be influenced by various environmental factors. For instance, the availability of other carbon sources in the habitat can affect the assimilation of leucine by bacteria . Furthermore, the compound’s action can be influenced by the physiological state of the cells, such as during physical activity, lactation, trauma, and illness .
属性
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-42-4, 1638-60-4, 3303-34-2 | |
| Record name | DL-Alanyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of l-Alanyl-l-leucine?
A1: l-Alanyl-l-leucine is a dipeptide, meaning it consists of two amino acids linked together. While not directly found in proteins, dipeptides like l-Alanyl-l-leucine play crucial roles in various biological processes. Research indicates that l-Alanyl-l-leucine can act as a substrate for specific transport systems in the small intestine of humans and monkeys. [] This suggests its involvement in the absorption and utilization of amino acids derived from dietary proteins.
Q2: How is l-Alanyl-l-leucine absorbed in the intestine?
A2: Studies on monkey and human intestines demonstrate that l-Alanyl-l-leucine is likely transported as a single unit across the intestinal lining. [] This transport process exhibits characteristics of active transport, meaning it requires energy and occurs against a concentration gradient. Interestingly, the uptake of l-Alanyl-l-leucine is inhibited by a wide range of other dipeptides, hinting at a broad-specificity transport system in the intestine. []
Q3: Has l-Alanyl-l-leucine been investigated in the context of drug delivery?
A3: Yes, researchers have explored the potential of l-Alanyl-l-leucine as a carrier for delivering antifungal agents. [] Studies have shown that conjugates of l-Alanyl-l-leucine with 5-fluorocytosine, an antifungal drug, can effectively enter Candida albicans, a type of yeast. [] This finding suggests that l-Alanyl-l-leucine could be employed as a peptide carrier to enhance the uptake of therapeutic molecules into target cells.
Q4: Are there any known enzymatic activities related to l-Alanyl-l-leucine?
A4: While l-Alanyl-l-leucine itself might not possess inherent catalytic activity, it plays a role in understanding enzymatic specificity. Research on pepsin, a digestive enzyme, revealed that its ability to cleave specific peptide bonds in proteins cannot be solely predicted by its activity on simple dipeptides like l-Alanyl-l-leucine. [] This highlights the complexity of enzyme-substrate interactions and the importance of studying them in a context-dependent manner.
Q5: What is known about the stability of l-Alanyl-l-leucine?
A5: The stability of dipeptides like l-Alanyl-l-leucine can be influenced by factors such as pH and temperature. Studies involving N-(6-purinyl)-l-Alanyl-l-leucine, a derivative of l-Alanyl-l-leucine, revealed that under acidic conditions, the l-Alanine moiety within the dipeptide can undergo racemization. [] This finding underscores the importance of considering the chemical environment when assessing the stability of l-Alanyl-l-leucine and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)










